3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine
Description
Contextual Background of Pyrrolo[3,2-b]pyridine Heterocyclic Systems
Pyrrolopyridines, also known as azaindoles, are bicyclic heterocyclic compounds composed of a pyrrole (B145914) ring fused to a pyridine (B92270) ring. nih.govmdpi.com There are six possible isomers of pyrrolopyridine, distinguished by the arrangement of the nitrogen atoms and the fusion of the rings. nih.govmdpi.com The pyrrolo[3,2-b]pyridine core is a prominent scaffold found in various natural products and synthetic molecules with significant biological activities. nih.govacs.org For instance, alkaloids like pumiloside (B3418643) and variolin B contain a pyrrolopyridine system. nih.gov
The pyrrolo[3,2-b]pyridine framework is of considerable interest due to its structural similarity to purines, leading to its use as a purine (B94841) isostere in pharmacological research. nih.gov This structural analogy allows these compounds to interact with biological targets such as kinases, making them valuable cores for the development of therapeutic agents. acs.orgacs.org Furthermore, the related pyrrolo[3,2-b]pyrrole (B15495793) systems exhibit high reactivity at the 3- and 6-positions, making them versatile starting materials for creating more complex, ladder-type heterocycles and materials for optoelectronics. acs.orgrsc.orgnih.gov This inherent reactivity is mirrored in the pyrrolo[3,2-b]pyridine scaffold, underpinning its utility in synthetic chemistry.
Significance of Halogenated and Methylated Pyrrolopyridine Scaffolds in Modern Organic Synthesis
The functionalization of the pyrrolopyridine core with halogen and methyl groups is a key strategy in modern organic synthesis to modulate the properties of the resulting molecules.
Halogenation, particularly bromination, introduces a versatile functional handle onto the heterocyclic ring. A bromine atom can be readily substituted through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the construction of complex molecular architectures. nih.gov Halogenated pyrroles and their fused derivatives are frequently used as key intermediates to install diverse functional groups. nih.govwikipedia.org Moreover, the introduction of a halogen can significantly influence the biological activity of a molecule; for example, the inclusion of a halogen on certain heterocyclic scaffolds has been shown to dramatically increase cytotoxic activity against cancer cells. nih.gov
Methylation also plays a crucial role in modifying a molecule's characteristics. The addition of a methyl group can impact a compound's lipophilicity, metabolic stability, and steric profile. nih.gov These modifications can, in turn, affect how the molecule binds to a biological target. In some series of pyrrolopyridine derivatives, the presence or absence of a methyl group on the pyridine ring has been shown to cause a significant change in biological activity. mdpi.com Therefore, the strategic placement of methyl groups is a critical aspect of drug design and medicinal chemistry. nih.gov
Overview of Academic Research Perspectives and Objectives Pertaining to 3-Bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine
Academic research into this compound is primarily driven by its potential as a versatile chemical building block. The specific arrangement of the bromo and methyl substituents on the pyrrolo[3,2-b]pyridine core makes it an attractive starting material for creating libraries of novel compounds for various applications.
The primary research objectives pertaining to this compound include:
Synthetic Utility: Researchers are interested in using the bromine atom at the C3-position as a reactive site for functionalization. The high reactivity of this position on the pyrrolo[3,2-b]pyrrole core for constructing ladder-type heterocycles suggests similar potential for its pyridine analogue. rsc.orgnih.gov This allows for the synthesis of a wide array of derivatives through cross-coupling chemistry, enabling the exploration of new chemical space.
Medicinal Chemistry: The pyrrolopyridine scaffold is a recognized pharmacophore for kinase inhibition. mdpi.com Research focuses on using this compound to synthesize novel kinase inhibitors for potential use in oncology. acs.org The methyl group at the C6-position can influence binding affinity and selectivity, while the C3-position provides a point for attaching other pharmacophoric fragments.
Materials Science: Analogous pyrrolo[3,2-b]pyrrole systems have been investigated for their promising photophysical and electronic properties. acs.org Research may explore the potential of derivatives of this compound in the development of organic light-emitting diodes (OLEDs) or other optoelectronic materials.
The combination of a reactive bromo group and a modulating methyl group on a biologically relevant scaffold makes this compound a compound of significant interest for the synthesis of new functional molecules.
Interactive Data Tables
Table 1: Chemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 3-Bromo-6-methyl-1H-pyrrolo[3,2-c]pyridine | C₈H₇BrN₂ | 211.06 | 1190313-09-7 cymitquimica.com |
| 6-Bromo-1H-pyrrolo[3,2-b]pyridine | C₇H₅BrN₂ | 197.03 | 944937-53-5 sigmaaldrich.com |
| 3-Bromo-1H-pyrrolo[3,2-b]pyridine | C₇H₅BrN₂ | 197.03 | 23688-47-3 sigmaaldrich.com |
| 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine | C₈H₇BrN₂ | 211.06 | 2091221-98-4 glpbio.com |
| Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate | C₉H₇BrN₂O₂ | 270.07 | 1190312-64-1 sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-7-8(11-3-5)6(9)4-10-7/h2-4,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVPCRATEPSJSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN2)Br)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201268132 | |
| Record name | 3-Bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201268132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190323-01-3 | |
| Record name | 3-Bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190323-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201268132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Synthetic Methodologies for 3 Bromo 6 Methyl 1h Pyrrolo 3,2 B Pyridine
Retrosynthetic Analysis and Key Disconnection Strategies for the Pyrrolo[3,2-b]pyridine Core
Retrosynthetic analysis is a technique for planning a chemical synthesis by working backward from the target molecule. slideshare.net This process involves breaking bonds—a process known as disconnection—to simplify the structure, leading to potential starting materials. lkouniv.ac.ine-bookshelf.de Each disconnection must correspond to a known and reliable chemical reaction performed in the forward, or synthetic, direction. lkouniv.ac.in
For the 1H-pyrrolo[3,2-b]pyridine core, also known as 4-azaindole (B1209526), two primary disconnection strategies are considered. nih.govacsgcipr.org These strategies focus on the bonds forming the fused pyrrole (B145914) and pyridine (B92270) rings.
Pyrrole Ring Disconnection: This approach involves cleaving the C-C and C-N bonds of the five-membered pyrrole ring. This deconstruction leads back to a functionalized pyridine precursor. The key reactions for forming these bonds in the forward synthesis often involve the cyclization of a substituted aminopyridine.
Pyridine Ring Disconnection: Alternatively, the six-membered pyridine ring can be disconnected. This strategy begins with a substituted pyrrole derivative, and the pyridine ring is constructed upon it. This approach is generally less common for this specific scaffold but represents a valid synthetic possibility. acsgcipr.org
The most common approach involves disconnection of the pyrrole ring, which simplifies the synthesis to the preparation and subsequent cyclization of a suitably substituted pyridine derivative. The final bromination step is a functional group addition (FGA) on the pre-formed 6-methyl-1H-pyrrolo[3,2-b]pyridine intermediate.
![Retrosynthetic analysis of 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine, showing the key disconnections of the C-Br bond and the pyrrole ring to arrive at a substituted pyridine precursor.](https://storage.googleapis.com/assist-public-assets/images/retrosynthesis_3-bromo-6-methyl-1h-pyrrolo_3_2-b_pyridine.png)
Approaches to Pyrrole Ring Annulation and Pyridine Ring Construction
The formation of the bicyclic pyrrolo[3,2-b]pyridine system is achieved through annulation, where one ring is built onto another. uni-rostock.de This can be accomplished either by constructing the pyrrole ring onto an existing pyridine (pyrrole annulation) or, less frequently, by forming the pyridine ring onto a pyrrole precursor (pyridine construction). researchgate.net
The Fischer indole (B1671886) synthesis is a versatile and widely used method for constructing indole rings, and its principles can be extended to the synthesis of azaindoles. researchgate.netacs.org The reaction typically involves the acid-catalyzed thermal cyclization of an arylhydrazine with an aldehyde or ketone. researchgate.net For the synthesis of a 4-azaindole like 6-methyl-1H-pyrrolo[3,2-b]pyridine, the corresponding pyridylhydrazone is required.
The general mechanism proceeds via the following steps:
Formation of a pyridylhydrazone from a substituted pyridylhydrazine and a carbonyl compound.
Tautomerization to the enehydrazine form.
A uni-rostock.deuni-rostock.de-sigmatropic rearrangement (Claisen-type).
Loss of ammonia (B1221849) and subsequent rearomatization to form the pyrrole ring.
While powerful, the Fischer cyclization can be challenging for pyridylhydrazones due to the electron-deficient nature of the pyridine ring, which can hinder the cyclization step. uni-rostock.deacs.org However, studies have shown its effectiveness for producing various 4- and 6-azaindoles, particularly when the starting pyridylhydrazine contains an electron-donating group. acs.org Polyphosphoric acid (PPA) is a common catalyst for this cyclization, typically requiring high temperatures. researchgate.net
Table 1: Examples of Fischer Indole Synthesis for Azaindole Formation
| Reactants | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Pyridylhydrazones of various ketones | Polyphosphoric acid (PPA), 160-180°C | 2,3-Disubstituted 7-azaindoles | 46-76% | researchgate.net |
| Pyridylhydrazines with electron-donating groups | Not specified | 4- and 6-Azaindoles | Good | acs.org |
A variety of other cyclization methods have been developed to access the pyrrolo[3,2-b]pyridine core, often offering milder conditions or different substrate scopes compared to the Fischer synthesis.
Palladium-Catalyzed Heteroannulation: This method involves the palladium(0)-catalyzed reaction between an ortho-aminoiodopyridine derivative and a terminal alkyne, providing a convergent route to the azaindole scaffold. researchgate.net
Acid-Catalyzed Cyclization of Alkynyl Aminopyridines: 3-Alkynyl-2-aminopyridines can undergo ring closure under acidic conditions to yield 7-azaindole (B17877) derivatives. mdpi.com This strategy involves an initial Sonogashira coupling to install the alkyne, followed by acid-mediated cyclization. mdpi.com
Chichibabin-Type Cyclization: The condensation of a lithiated picoline (like 2-fluoro-3-picoline) with a nitrile (like benzonitrile) can form the azaindole ring system. nih.gov This reaction proceeds via nucleophilic addition of an amide to the pyridine ring. nih.gov
Leimgruber-Batcho Analogues: A common route to the related 1H-pyrrolo[3,2-c]pyridine involves the reaction of 2-bromo-5-methyl-4-nitropyridine (B1282703) 1-oxide with N,N-dimethylformamide dimethyl acetal (B89532) to form an enamine intermediate, which then cyclizes upon reduction of the nitro group. nih.gov This highlights a strategy of building the pyrrole ring from a functionalized nitropyridine.
Ring Transformation: In some cases, the pyrrolo[3,2-b]pyridine system can be formed through unexpected ring transformations of other heterocyclic precursors, such as the reaction of pyridinium (B92312) N-arylimides with dipolarophiles. nih.gov
Table 2: Overview of Alternative Cyclization Methodologies
| Methodology | Key Precursor | Key Reagents/Catalyst | Product Core | Reference |
|---|---|---|---|---|
| Palladium-Catalyzed Heteroannulation | ortho-Aminoiodopyridine | Pd(0), Triethylsilyl alkyne | Azaindole | researchgate.net |
| Chichibabin Cyclization | 2-Fluoro-3-picoline | LDA, Benzonitrile | 7-Azaindole | nih.gov |
| Acid-Catalyzed Cyclization | 3-Alkynyl-2-aminopyridine | TFA, TFAA, MeCN | 7-Azaindole | mdpi.com |
| Leimgruber-Batcho Analogue | Nitropyridine derivative | DMF-DMA, Fe/AcOH | Pyrrolo[3,2-c]pyridine | nih.gov |
Regioselective Bromination Techniques at the C3-Position
Once the 6-methyl-1H-pyrrolo[3,2-b]pyridine core is synthesized, the final step is the introduction of a bromine atom at the C3-position. The electronic properties of the pyrrolopyridine system dictate the site of electrophilic attack. The pyrrole moiety is an electron-rich ring, and theoretical and experimental studies on the parent 7-azaindole (1H-pyrrolo[2,3-b]pyridine) show that the C3-position is the most nucleophilic and thus the most favorable site for electrophilic substitution. nih.govrsc.org This high regioselectivity is a key feature in the synthesis of C3-halogenated derivatives.
Aryl bromides are valuable synthetic intermediates, and their preparation via electrophilic aromatic bromination is a fundamental transformation. nih.gov For electron-rich heterocycles like pyrrolopyridines, this reaction can often proceed under mild conditions.
Besides N-bromosuccinimide, other electrophilic brominating agents can be employed:
Molecular Bromine (Br₂): Treatment with bromine itself can lead to bromination, though it can sometimes lack selectivity or lead to over-bromination if not carefully controlled. rsc.org
Tetrabutylammonium Tribromide (TBATB): This reagent is a mild and solid source of electrophilic bromine that can afford high regioselectivity for C3-bromination of related heterocyclic systems like pyrrolo[1,2-a]quinoxalines. nih.gov
Enzymatic Halogenation: Biocatalytic methods using halogenase enzymes offer an environmentally benign alternative for the regioselective bromination of indole and azaindole scaffolds at the C3-position. nih.gov
N-Bromosuccinimide (NBS) is a highly convenient and widely used reagent for the regioselective bromination of aromatic and heterocyclic compounds. wikipedia.orgmasterorganicchemistry.com It acts as a source of an electrophilic bromine atom (or a low concentration of Br₂) and is favored for its ease of handling as a crystalline solid compared to liquid bromine. masterorganicchemistry.com
The reaction is typically carried out in a suitable solvent such as acetonitrile, dichloromethane, or tetrahydrofuran. nih.gov For activated substrates, the reaction often proceeds readily at room temperature or with gentle heating. nih.gov The use of NBS for the electrophilic bromination of arenes is known to be highly regioselective, typically occurring at the position most activated by electron-donating groups. nih.gov In the case of 6-methyl-1H-pyrrolo[3,2-b]pyridine, this selectivity strongly directs the bromine to the C3-position of the electron-rich pyrrole ring. nih.govrsc.org
Table 3: Typical Conditions for NBS Bromination
| Substrate Type | Reagent | Solvent | Temperature | Reference |
|---|---|---|---|---|
| Aromatic Compound | NBS | Acetonitrile (MeCN) | 0°C to 60°C | nih.gov |
| Electron-rich Heterocycle | NBS | Dichloromethane (CH₂Cl₂) | Room Temperature | nih.gov |
| 2-Amino-6-methylpyridine | NBS | Carbon Tetrachloride (CCl₄) | Reflux | researchgate.net |
Introduction of the Methyl Group at the C6-Position
The placement of the methyl group at the C6 position of the 4-azaindole core is a critical step that can be achieved either by direct functionalization of the pre-formed heterocyclic system or by constructing the heterocycle from a precursor already containing the methyl group.
The direct C-H methylation of a pre-existing 1H-pyrrolo[3,2-b]pyridine core at the C6-position is a synthetically attractive but challenging route due to the potential for multiple reactive sites on the heterocyclic system. mdpi.comrsc.org Achieving high regioselectivity on the pyridine portion of the azaindole nucleus often requires specific activation or directing groups. mdpi.comrsc.org
Recent advancements in catalysis have presented novel methods for the direct methylation of pyridine rings. rsc.org One such strategy involves a rhodium-catalyzed reaction that utilizes formaldehyde (B43269) as the source of the methyl group. rsc.orgrsc.org This method proceeds through a proposed mechanism of temporary dearomatization of the pyridine ring, which allows for nucleophilic attack and subsequent rearomatization to yield the methylated product. rsc.org While this has been demonstrated for C-3/5 methylation of pyridine derivatives, its application to the C6 position of a pyrrolo[3,2-b]pyridine system remains a conceptual approach that would require empirical validation. rsc.orgrsc.org The complexity of the azaindole system, with its fused pyrrole ring, adds a layer of difficulty regarding chemoselectivity and regioselectivity. researchgate.netrsc.org
A more established and widely utilized strategy for obtaining 6-methyl-substituted azaindoles involves the use of precursors that already contain the methyl group. This approach circumvents the challenges of regioselectivity associated with direct C-H functionalization of the final heterocyclic core. Two main pathways are prominent:
A) Synthesis from a Methyl-Substituted Pyridine: This "bottom-up" approach involves constructing the pyrrole ring onto a pyridine scaffold that is already substituted with a methyl group at the desired position. For instance, a synthesis could commence with a suitably functionalized 5-methylpyridine derivative, such as 2-amino-3-chloro-5-methylpyridine. Through a series of reactions, this precursor can be induced to form the fused pyrrole ring, yielding the 6-methyl-1H-pyrrolo[3,2-b]pyridine core. A similar strategy has been successfully employed in the synthesis of the related 1H-pyrrolo[3,2-c]pyridine isomer, starting from 2-bromo-5-methylpyridine. nih.gov
B) Halogenation of a Methyl-Substituted Azaindole: This is arguably the most direct route to the target compound. The synthesis begins with the commercially available or synthetically accessible 6-methyl-1H-pyrrolo[3,2-b]pyridine. nih.gov The subsequent step is the selective bromination of the pyrrole ring. Electrophilic substitution reactions on the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) system are known to occur preferentially at the C3-position. rsc.org It is inferred that 6-methyl-1H-pyrrolo[3,2-b]pyridine would exhibit similar reactivity. The use of a mild brominating agent like N-bromosuccinimide (NBS) in a suitable solvent is a common method for achieving such transformations on electron-rich heterocyclic systems. evitachem.com
Table 1: Example Reaction for Bromination of a Methyl-Substituted Precursor
| Starting Material | Reagent | Solvent | Product | Reference |
|---|---|---|---|---|
| 6-methyl-1H-pyrrolo[3,2-b]pyridine | N-Bromosuccinimide (NBS) | Dichloromethane (DCM) or Acetonitrile | This compound | rsc.orgevitachem.com (inferred) |
Catalytic and Transition Metal-Mediated Synthetic Routes
Transition metal catalysis offers powerful tools for the synthesis of complex heterocycles like this compound, enabling bond formations that are otherwise difficult. nih.gov These methods are particularly valuable for introducing substituents with high selectivity.
A prominent strategy involves the use of a di-halogenated pyrrolopyridine precursor, such as 3,6-dibromo-1H-pyrrolo[3,2-b]pyridine. The differential reactivity of the bromine atoms at the C3 (pyrrole) and C6 (pyridine) positions can be exploited. A selective palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, can be employed to introduce the methyl group at the C6 position. This reaction would utilize a methylboron reagent, like methylboronic acid or its esters, in the presence of a palladium catalyst and a suitable base. Palladium complexes with ligands such as triphenylphosphine (B44618) (PPh₃) or BINAP are frequently used for such transformations on related heterocyclic systems. nih.govmdpi.com
Emerging strategies in transition-metal catalysis also include direct C-H activation and functionalization. rsc.org While direct C6-methylation is challenging, a two-step sequence involving a regioselective, metal-catalyzed C-H borylation at the C6-position followed by a subsequent Suzuki coupling with a methyl halide could provide an alternative pathway.
Table 2: Hypothetical Transition Metal-Mediated Synthesis
| Starting Material | Coupling Partner | Catalyst/Ligand | Base | Reaction Type | Product | Reference |
|---|---|---|---|---|---|---|
| 3,6-dibromo-1H-pyrrolo[3,2-b]pyridine | Methylboronic acid | Pd(OAc)₂ / BINAP | Cesium Carbonate | Suzuki-Miyaura Coupling | This compound | mdpi.com (conceptual) |
Green Chemistry Principles in the Synthesis of this compound
Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.
Key green chemistry considerations include:
Atom Economy: Synthetic routes involving direct C-H functionalization are, in principle, more atom-economical than multi-step sequences that use protecting groups or require pre-functionalized precursors, as they reduce the number of steps and the amount of waste generated.
Catalysis: The use of catalytic reagents is superior to stoichiometric ones. Transition-metal mediated routes (Section 2.5) are inherently greener as small amounts of catalyst can generate large quantities of product, reducing waste. The development of reusable or magnetically recoverable catalysts further enhances the green credentials of a synthetic process. nih.gov
Safer Solvents and Reagents: The choice of solvents and reagents is critical. Traditional bromination can use hazardous elemental bromine, which can be replaced by safer alternatives like N-bromosuccinimide (NBS). evitachem.com Similarly, hazardous solvents can be substituted with more environmentally benign options. For example, some pyridine syntheses have been successfully carried out in water or ethanol, or even under solvent-free conditions. nih.gov
Renewable Feedstocks and Biocatalysis: A frontier in green chemistry is the use of renewable feedstocks and biocatalysts. While not yet standard for this specific compound, research into enzyme-catalyzed synthesis of pyridine derivatives points towards future possibilities, potentially offering high selectivity under mild, aqueous conditions. nih.gov
Table 3: Green Chemistry Alternatives in Synthesis
| Synthetic Step | Conventional Method | Greener Alternative | Green Principle | Reference |
|---|---|---|---|---|
| Bromination | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) | Use of Safer Reagents | evitachem.com |
| Methylation | Multi-step precursor synthesis | Direct C-H Catalytic Methylation | Atom Economy, Reduced Derivatives | rsc.orgrsc.org |
| Solvent | Chlorinated Solvents (e.g., Dichloromethane) | Water, Ethanol, or Solvent-free | Use of Safer Solvents | nih.gov |
| Catalysis | Homogeneous Catalyst | Heterogeneous or Magnetically Recoverable Catalyst | Catalysis, Ease of Separation | nih.gov |
Chemical Reactivity and Transformations of 3 Bromo 6 Methyl 1h Pyrrolo 3,2 B Pyridine
Palladium-Catalyzed Cross-Coupling Reactions at the C3-Bromine Center
The electron-rich nature of the pyrrolo[3,2-b]pyridine ring system, combined with the presence of the C3-bromo substituent, makes this position highly susceptible to oxidative addition by a palladium(0) catalyst. This is the crucial first step in the catalytic cycle of numerous cross-coupling reactions, enabling the introduction of a diverse range of substituents. The 1H-pyrrolo[2,3-b]pyridine moiety, commonly known as 7-azaindole (B17877), and its isomers have been extensively studied, providing a strong predictive framework for the reactivity of the 6-methyl-1H-pyrrolo[3,2-b]pyridine scaffold. atlanchimpharma.com
The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds by reacting an organohalide with an organoboron species, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.org This reaction is highly valued for its mild conditions, low toxicity of reagents, and broad functional group tolerance. nih.gov For pyrrolo-pyridine systems, the Suzuki reaction allows for the introduction of various aryl and heteroaryl groups.
Research on the isomeric 6-bromo-1H-pyrrolo[3,2-c]pyridine has demonstrated successful Suzuki coupling with a range of arylboronic acids. nih.gov The reaction typically employs a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a base like potassium carbonate (K₂CO₃) in a solvent mixture such as 1,4-dioxane and water. nih.gov These conditions are expected to be directly applicable to 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine for the synthesis of 3-aryl derivatives.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling on a Bromo-pyrrolo-pyridine Scaffold nih.gov This table is based on data for the isomeric compound 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine.
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane / H₂O | 63 |
| 2 | 3-Methylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane / H₂O | 94 |
| 3 | 4-Ethoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane / H₂O | 57 |
| 4 | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane / H₂O | 55 |
The Sonogashira coupling reaction is an efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. libretexts.org This methodology is instrumental for installing alkynyl moieties, which are valuable precursors for further transformations and are found in numerous biologically active compounds. nih.gov
Studies on related halo-azaindoles have demonstrated the utility of the Sonogashira reaction. For instance, 4-iodo- and 6-bromo-7-azaindole derivatives have been successfully coupled with various terminal alkynes. atlanchimpharma.commdpi.com A typical catalytic system involves a palladium(II) source, a phosphine (B1218219) ligand, and copper(I) iodide (CuI) in an amine solvent which also acts as the base. atlanchimpharma.com These established procedures provide a reliable starting point for the alkynylation of this compound. The copper co-catalyst is believed to form a copper acetylide, which then undergoes transmetalation with the palladium center. libretexts.org
Table 2: General Conditions for Sonogashira Coupling of Halo-azaindoles atlanchimpharma.com
| Substrate | Alkyne | Catalyst System | Base / Solvent | Temperature |
| 6-Bromo-1-benzoyl-7-azaindole | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 60 °C |
| 4-Iodo-1-acetyl-7-azaindole | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | Room Temp. |
The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex, to form a C-C bond. wikipedia.orgorganic-chemistry.org Organozinc reagents are known for their high reactivity and functional group tolerance, allowing for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org
While specific examples of Negishi coupling on this compound are not extensively documented in readily available literature, the reaction is a cornerstone of cross-coupling chemistry. organic-chemistry.org The general mechanism involves the oxidative addition of the aryl bromide to the Pd(0) or Ni(0) catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product. wikipedia.org This reaction represents a viable strategy for introducing a wide variety of organic fragments, including alkyl groups, which can be challenging to introduce via other coupling methods like the Suzuki reaction. nih.gov The preparation of the required organozinc reagents from the corresponding organic halides is often straightforward. organic-chemistry.org
The Stille reaction creates a C-C bond by coupling an organotin compound (organostannane) with an sp²-hybridized organic halide in the presence of a palladium catalyst. wikipedia.org Organostannanes are stable to air and moisture, and a wide variety are commercially available or readily synthesized. wikipedia.org However, a significant drawback of this method is the high toxicity of tin compounds. wikipedia.org
The applicability of the Stille reaction to the azaindole scaffold has been confirmed. For example, 3-trimethylstannyl-7-azaindole has been used as the organotin partner in a coupling with a chloroindolylmaleimide derivative. atlanchimpharma.com Conversely, bromo- or iodo-azaindoles can serve as the halide partner. The reaction of 1-phenylsulfonyl-iodo-7-azaindole with vinyltributyltin is a case in point, demonstrating that the azaindole core is robust under Stille conditions. atlanchimpharma.com These examples suggest that this compound would readily participate in Stille couplings with various organostannanes to yield vinyl, aryl, or allyl substituted products.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. researchgate.net This reaction has become a premier method for constructing aryl amines due to its broad substrate scope and tolerance for various functional groups, largely replacing harsher traditional methods.
The utility of this reaction for halo-azaindoles, including unprotected ones, has been well-established. nih.gov Efficient protocols have been developed for the coupling of primary and secondary amines with halo-7-azaindoles using specialized palladium precatalysts and ligands under mild conditions. nih.gov The choice of ligand (e.g., BINAP, Xantphos) and base (e.g., cesium carbonate, sodium tert-butoxide) is critical for achieving high yields. chemspider.commdpi.com These methods are highly relevant for the synthesis of 3-amino-6-methyl-1H-pyrrolo[3,2-b]pyridine derivatives from the corresponding 3-bromo precursor.
Table 3: Representative Conditions for Buchwald-Hartwig Amination on a Chloro-pyridine Moiety within a Pyrrolo-pyrimidine Scaffold mdpi.com This table is based on data for the related compound N-((6-chloropyridin-3-yl)methyl)-N-methyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
| Entry | Amine | Catalyst / Ligand | Base | Solvent | Temperature |
| 1 | Benzylamine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 1,4-Dioxane | 100 °C |
| 2 | Pyridin-2-ylmethanamine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 1,4-Dioxane | 100 °C |
Beyond the primary coupling reactions, the C3-bromo position on the 6-methyl-1H-pyrrolo[3,2-b]pyridine nucleus is amenable to other important transformations. The Heck reaction, which couples an aryl halide with an alkene, is one such example. Heck couplings have been successfully performed on iodo-azaindole derivatives with partners like methyl acrylate, demonstrating another avenue for C-C bond formation and functionalization of the azaindole core. atlanchimpharma.com
Furthermore, while palladium is the most common catalyst for these transformations, other transition metals can also be employed. Nickel catalysts, for instance, are often used in Negishi couplings and can offer different reactivity or cost advantages over palladium in certain applications. wikipedia.org
Nucleophilic Substitution Reactions
The bromine atom at the C3 position of the pyrrole (B145914) ring is a key site for nucleophilic substitution, most notably through transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex derivatives. While specific studies on this compound are not extensively documented, its reactivity can be inferred from analogous transformations on related brominated azaindoles and pyridines.
Common palladium-catalyzed reactions applicable to this substrate include the Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings.
Suzuki-Miyaura Coupling: This reaction pairs the bromo-azaindole with an organoboron reagent (boronic acid or ester) to form a new C-C bond. This method is highly effective for synthesizing C3-arylated or heteroarylated pyrrolopyridines. nih.govresearchgate.netnih.gov The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, along with a phosphine ligand (e.g., XPhos) and a base like K₃PO₄ or Na₂CO₃. nih.govnih.gov
Buchwald-Hartwig Amination: This process forms a C-N bond by coupling the bromo-azaindole with a primary or secondary amine. It is a vital method for introducing nitrogen-containing functional groups. chemspider.comresearchgate.net The catalytic system usually consists of a palladium precatalyst (e.g., a BrettPhos or RuPhos precatalyst) and a strong base such as sodium tert-butoxide. chemspider.comnih.gov
Sonogashira Coupling: This reaction involves the coupling of the bromo-azaindole with a terminal alkyne to create a C(sp²)-C(sp) bond, yielding 3-alkynyl derivatives. scirp.orgresearchgate.net The standard catalytic system includes a palladium source, a copper(I) co-catalyst (like CuI), a phosphine ligand, and an amine base. scirp.orgsoton.ac.uk
The following table summarizes typical conditions for these cross-coupling reactions based on studies with structurally similar bromo-N-heterocycles.
| Coupling Reaction | Coupling Partner | Catalyst System | Base | Solvent | Typical Yield | Reference |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ or XPhosPdG2/XPhos | K₃PO₄ or K₂CO₃ | Dioxane/H₂O or THF | Moderate to Good | nih.govnih.govresearchgate.net |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / (±)-BINAP or BrettPhos precatalyst | NaOBut or LHMDS | Toluene or Dioxane | Good | chemspider.comnih.gov |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI or Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | THF/Et₃N or DMF | Good to High | scirp.orgsoton.ac.uk |
Electrophilic Aromatic Substitution on the Pyrrolopyridine Core (Excluding Bromination)
The 1H-pyrrolo[3,2-b]pyridine core exhibits dual reactivity towards electrophiles. The pyrrole ring is electron-rich and thus activated for electrophilic aromatic substitution (EAS), while the pyridine (B92270) ring is electron-deficient and generally deactivated. nih.gov Therefore, EAS reactions are expected to occur preferentially on the five-membered ring. With the C3 position occupied by a bromine atom, the most likely site for electrophilic attack is the C2 position.
Common EAS reactions include nitration and sulfonation. For instance, the nitration of 4-chloro-7-azaindole using a mixture of nitric acid and sulfuric acid proceeds regioselectively, demonstrating that such transformations are viable on the azaindole scaffold. acs.org Applying this to this compound, nitration would be predicted to yield 3-bromo-6-methyl-2-nitro-1H-pyrrolo[3,2-b]pyridine. The reaction conditions must be carefully controlled to prevent degradation, as indoles and azaindoles can be sensitive to strong acids. nih.gov
Functionalization Reactions of the Methyl Group at C6
The methyl group at the C6 position on the pyridine ring is a handle for further functionalization, primarily through oxidation reactions. The acidity of the C-H bonds of the methyl group is increased due to its attachment to the electron-withdrawing pyridine ring, facilitating its conversion into other functional groups.
Oxidation of the C6-methyl group can lead to the corresponding aldehyde, carboxylic acid, or more highly oxidized species. A well-established method for the oxidation of active methyl groups on N-heteroaromatic compounds involves using selenium dioxide (SeO₂), often in the presence of a co-oxidant like tert-butyl hydroperoxide (t-BuOOH). semanticscholar.org This method can selectively produce either the aldehyde (6-formyl derivative) or the carboxylic acid (6-carboxy derivative) under controlled conditions. semanticscholar.org
More aggressive nitrating agents can sometimes lead to the oxidation of a methyl group to a trinitromethyl group, as observed in certain triazine systems. researchgate.netresearchgate.net
Reduction of the methyl group itself is not a common transformation. However, if the methyl group is first oxidized to a carboxylic acid, standard reducing agents like lithium aluminum hydride (LiAlH₄) could be used to reduce it to a hydroxymethyl group.
Reactivity at Nitrogen Heteroatoms
The 1H-pyrrolo[3,2-b]pyridine scaffold contains two distinct nitrogen atoms: the pyrrole nitrogen (N1) and the pyridine nitrogen (N4). The pyrrole nitrogen is non-basic and can be deprotonated to form an anion, while the pyridine nitrogen is basic and can be protonated or alkylated to form a pyridinium (B92312) salt.
The N1-H of the pyrrole ring can be removed by a suitable base (e.g., NaH, K₂CO₃) to generate a nucleophilic anion. mdpi.com This anion can then react with various electrophiles, such as alkyl halides or acyl chlorides, to yield N1-alkylated or N1-acylated products. This strategy has been successfully employed in the synthesis of 1-methyl and 1-isopropyl-1H-pyrrolo[3,2-b]pyridine derivatives, which function as ACC1 inhibitors. nih.gov Microwave-assisted N-alkylation has proven to be an efficient method for similar heterocyclic systems. mdpi.com
In contrast, the pyridine nitrogen (N4) acts as a Lewis base. It can react with strong alkylating agents like methyl iodide or triflates to form a quaternary N4-alkylpyridinium salt. This transformation significantly alters the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack.
Direct C-H functionalization is a modern synthetic strategy that avoids the need for pre-functionalized starting materials. bohrium.com For the this compound core, the primary sites for C-H functionalization adjacent to nitrogen atoms are C2 (on the pyrrole ring, adjacent to N1) and C5 (on the pyridine ring, adjacent to N4).
The C2 position of the pyrrole ring is electron-rich and a prime candidate for electrophilic C-H functionalization or metallation-based approaches. The C5 position on the pyridine ring is more challenging to functionalize due to the ring's electron-deficient nature. bohrium.com However, transition-metal-catalyzed methods, often involving palladium or rhodium, have been developed for the regioselective C-H functionalization of pyridines, typically favoring the positions ortho to the nitrogen atom. nih.govslideshare.net Such reactions may require a directing group to achieve high regioselectivity at the C5 position.
Metalation and Directed Ortho Metalation (DOM) Strategies
Directed ortho-metalation is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.org This methodology relies on the presence of a directing metalating group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho position. In the case of this compound, several factors would influence the outcome of a metalation reaction, including the choice of the organolithium base, the reaction conditions, and the directing ability of the inherent functional groups.
The pyrrolo[3,2-b]pyridine core, also known as 7-azaindole, possesses two nitrogen atoms that could potentially act as directing groups: the pyrrole nitrogen (N1) and the pyridine nitrogen (N7). The regioselectivity of metalation would be a competitive interplay between these two nitrogens, as well as the electronic and steric influence of the bromo and methyl substituents.
Potential Metalation Pathways:
N1-Directed Metalation: If the pyrrole nitrogen acts as the primary directing group, deprotonation would be expected to occur at the C2 position. This is a common reactivity pattern observed in N-protected indoles and azaindoles. nih.gov However, the acidity of the N-H proton itself presents a challenge, as it would likely be deprotonated first by a strong organolithium base. Therefore, N-protection would be a prerequisite for achieving C2-lithiation.
N7-Directed Metalation: The pyridine nitrogen is also a well-established directing group in DoM chemistry. organic-chemistry.org Its influence would direct metalation to the C6 position. However, this position is already substituted with a methyl group. Alternatively, it could direct to the C8 position, though this is generally less favored.
Influence of the Bromo Substituent: The bromine atom at the C3 position can exert a significant influence on the regioselectivity of metalation. It can act as a weak directing group, promoting deprotonation at the adjacent C2 or C4 positions. More significantly, in the presence of strong bases, 3-bromo-substituted pyridinic systems can undergo a "halogen dance" rearrangement. wikipedia.orgclockss.org This process involves an initial deprotonation, followed by a series of halogen and metal migrations to form a thermodynamically more stable organometallic intermediate. For this compound, a halogen dance could potentially lead to the formation of a 2-lithio-3-bromo or a 4-lithio-3-bromo species, which could then be trapped by an electrophile.
Hypothetical Reaction Schemes and Expected Products:
Based on the reactivity of analogous compounds, several hypothetical reaction schemes for the metalation of this compound can be proposed. The choice of base and reaction conditions would be critical in determining the final product distribution.
Table 1: Hypothetical Metalation Reactions of N-Protected this compound
| Entry | N-Protecting Group (PG) | Base | Position of Lithiation (Predicted) | Subsequent Electrophile (E+) | Expected Product |
| 1 | SEM | n-BuLi | C2 | DMF | 2-Formyl-3-bromo-6-methyl-1-(2-(trimethylsilyl)ethoxymethyl)-1H-pyrrolo[3,2-b]pyridine |
| 2 | TIPS | LDA | C2 | I2 | 3-Bromo-2-iodo-6-methyl-1-(triisopropylsilyl)-1H-pyrrolo[3,2-b]pyridine |
| 3 | PMB | s-BuLi/TMEDA | C4 (via potential DoM) | CO2 | 3-Bromo-6-methyl-1-(4-methoxybenzyl)-1H-pyrrolo[3,2-b]pyridine-4-carboxylic acid |
SEM = 2-(Trimethylsilyl)ethoxymethyl, TIPS = Triisopropylsilyl, PMB = p-Methoxybenzyl, LDA = Lithium diisopropylamide, TMEDA = Tetramethylethylenediamine, DMF = Dimethylformamide
Table 2: Potential Halogen Dance Scenarios for this compound
| Entry | Base | Temperature (°C) | Proposed Intermediate | Subsequent Electrophile (E+) | Potential Product(s) |
| 1 | LDA | -78 to -40 | 2-Lithio-3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine | MeOD | 3-Bromo-2-deuterio-6-methyl-1H-pyrrolo[3,2-b]pyridine |
| 2 | LTMP | -90 | 4-Lithio-3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine | ClSnMe3 | 3-Bromo-6-methyl-4-(trimethylstannyl)-1H-pyrrolo[3,2-b]pyridine |
LDA = Lithium diisopropylamide, LTMP = Lithium 2,2,6,6-tetramethylpiperidide
It is important to emphasize that the outcomes presented in these tables are predictive and based on the established reactivity of similar heterocyclic systems. Detailed experimental investigation would be necessary to confirm the actual regioselectivity and feasibility of these transformations for this compound. The interplay of the directing groups, the potential for a halogen dance, and the specific reaction conditions employed would ultimately dictate the synthetic utility of metalation and DoM strategies for this particular compound.
Theoretical and Computational Investigations of 3 Bromo 6 Methyl 1h Pyrrolo 3,2 B Pyridine
Electronic Structure Characterization
The electronic characteristics of 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine are dictated by the interplay of the fused aromatic pyrrole (B145914) and pyridine (B92270) rings, along with the influence of the electron-withdrawing bromine atom and the electron-donating methyl group.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For the pyrrolo[3,2-b]pyridine scaffold, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311+G(2d,p), are employed to optimize the molecular geometry and predict various electronic parameters. jocpr.comnih.gov
In a study on 3,4-diphenyl-1H-pyrrolo[2,3-b]pyridine, a related azaindole derivative, DFT was used to determine the optimal molecular structure, which was found to be in good agreement with experimental X-ray diffraction data. jocpr.comnih.govnih.gov Similar calculations for this compound would be expected to accurately predict bond lengths, bond angles, and dihedral angles, providing a foundational understanding of its three-dimensional structure.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity.
For the related compound 3,4-diphenyl-1H-pyrrolo[2,3-b]pyridine, the HOMO-LUMO energy gap was calculated to be 4.4722 eV, suggesting good chemical stability. jocpr.comnih.gov The HOMO is typically distributed over the electron-rich regions of the molecule, indicating sites susceptible to electrophilic attack, while the LUMO is located on electron-deficient areas, marking sites for nucleophilic attack. For this compound, the HOMO would likely be concentrated on the pyrrole ring and the methyl-substituted pyridine ring, while the LUMO would be influenced by the electron-withdrawing bromine atom and the pyridine nitrogen.
Table 1: Frontier Molecular Orbital (FMO) Data for an Analogous Pyrrolopyridine Derivative (Data for 3,4-diphenyl-1H-pyrrolo[2,3-b]pyridine) jocpr.comnih.gov
| Parameter | Value (eV) |
| HOMO Energy | - |
| LUMO Energy | - |
| HOMO-LUMO Gap | 4.4722 |
| Specific HOMO and LUMO energy values for 3,4-diphenyl-1H-pyrrolo[2,3-b]pyridine were not provided in the source material, only the energy gap. |
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the surface of a molecule, which is invaluable for predicting how a molecule will interact with other species. In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.
In studies of azaindole derivatives, the MEP maps generally show negative potential around the nitrogen atom of the pyridine ring, making it a likely site for protonation and hydrogen bonding. nih.gov For this compound, the MEP map would be expected to show a significant region of negative potential around the pyridine nitrogen. The bromine atom would likely exhibit a region of positive potential along the C-Br bond axis (a σ-hole), making it a potential site for halogen bonding interactions. The pyrrole N-H group would represent a region of positive potential.
Conformational Analysis and Tautomeric Equilibria Studies
While specific conformational analyses for this compound are not documented, the pyrrolo[3,2-b]pyridine core is a rigid, planar heterocyclic system. The primary conformational freedom would involve the orientation of any non-linear substituents, which is not a major factor for the methyl group in this case.
Tautomerism is a key consideration for many heterocyclic compounds, including azaindoles. Prototropic tautomerism involves the migration of a proton. For 1H-pyrrolo[3,2-b]pyridines, the most common tautomeric equilibrium involves the migration of the proton from the pyrrole nitrogen (N1) to the pyridine nitrogen (N4). Computational studies on related nitrogen-containing heterocycles, often using DFT methods with solvent models, can predict the relative stabilities of different tautomers. jocpr.commdpi.comnih.gov For the parent 1H-pyrrolo[3,2-b]pyridine, the N1-H tautomer is generally the most stable form. The presence of substituents, such as the bromo and methyl groups in the title compound, can influence the position of this equilibrium, although the N1-H form is still expected to be predominant.
Computational Elucidation of Reaction Mechanisms
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including the synthesis and functionalization of heterocyclic scaffolds like pyrrolo[3,2-b]pyridine.
Understanding a reaction mechanism at a molecular level involves identifying the transition states (the highest energy points along the reaction coordinate) and calculating the energy barriers (activation energies) associated with them. While specific transition state calculations for reactions involving this compound are not available, the synthetic routes to azaindoles often involve transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. nih.govmdpi.com
Computational studies of these types of reactions on similar substrates would typically involve mapping the potential energy surface to locate the structures of reactants, intermediates, transition states, and products. These calculations would clarify the step-by-step mechanism, such as oxidative addition, transmetalation, and reductive elimination in a Suzuki coupling, and determine the rate-limiting step by identifying the highest energy barrier in the reaction pathway. For a molecule like this compound, such studies could, for example, model its participation in a Suzuki coupling at the C3-bromo position, providing theoretical insights into the reaction's feasibility and kinetics.
Prediction of Regioselectivity in Chemical Transformations
The regioselectivity of chemical reactions involving this compound, particularly electrophilic aromatic substitution (EAS), is a critical aspect of its synthetic utility. Computational models have emerged as highly effective tools for predicting the most likely sites of reaction on complex heteroaromatic systems.
One such method, known as RegioSQM, predicts regioselectivity by identifying the aromatic carbon atom with the highest proton affinity. nih.gov The underlying principle is that the most nucleophilic carbon atom, and therefore the one most susceptible to electrophilic attack, will also be the one that is most readily protonated. The method calculates the free energies of all possible protonated isomers in a solvent environment (typically chloroform (B151607) is used as a model) using the semi-empirical PM3 method. rsc.orgresearchgate.net The carbon atoms corresponding to the lowest energy protonated isomers are predicted to be the most reactive sites. researchgate.net This approach has demonstrated a high success rate, correctly predicting the outcome in a large percentage of over 525 literature examples of electrophilic halogenation reactions. researchgate.net
For this compound, a RegioSQM analysis would involve the computational protonation of each available carbon on the pyrrolopyridine ring system. The relative free energies of the resulting cations would then be compared. The positions on the pyrrole ring are generally more electron-rich and thus more susceptible to electrophilic attack than those on the pyridine ring. However, the presence of the bromine atom at C3 and the methyl group at C6 will electronically influence the entire ring system. The bromine atom is an electron-withdrawing group via induction but can act as a weak activator through resonance, while the methyl group is a weak electron-donating group. The precise outcome of these competing effects would be quantified by the calculated proton affinities.
A more advanced approach involves machine learning models, such as RegioML, which are trained on vast datasets of known chemical reactions. rsc.org These models use quantum chemical descriptors, like CM5 atomic charges calculated via semi-empirical methods, to predict reactive sites. rsc.orgsemanticscholar.org For a given molecule, the model calculates these descriptors for each atom and uses them to assign a score, indicating the likelihood of it being a reaction center. semanticscholar.org Such models have shown high accuracy, often outperforming purely physics-based methods for well-represented reaction classes. rsc.org
Solvent Effects on Reactivity and Electronic Properties (Computational Aspects)
The solvent in which a reaction is conducted can significantly influence its rate, selectivity, and even the stability of the reactants and products. Computational chemistry provides methods to simulate these solvent effects and to understand their origins at a molecular level.
For a molecule like this compound, which possesses both hydrogen-bond donating (the pyrrole N-H) and accepting (the pyridine nitrogen) sites, as well as a significant dipole moment, solvent effects are expected to be pronounced. Computational studies typically model solvent effects using either explicit or implicit models.
Explicit Solvent Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute molecule. This allows for the direct simulation of specific interactions like hydrogen bonding. However, this method is computationally very expensive.
Implicit Solvent Models (Continuum Models): These models represent the solvent as a continuous medium with a defined dielectric constant. The solute is placed in a cavity within this medium, and the electronic interaction between the solute and the continuum is calculated. The Polarizable Continuum Model (PCM) and its variants are widely used examples. This approach provides a good balance between accuracy and computational cost for many applications.
Computational investigations into the solvent effects on the electronic properties of similar heterocyclic systems have revealed significant shifts in molecular orbital energies, dipole moments, and UV-Vis absorption spectra with changing solvent polarity. For instance, theoretical studies on other substituted pyridines and related heterocycles have shown that polar solvents can stabilize charge-separated states, thereby affecting the energy of electronic transitions and the HOMO-LUMO gap. This, in turn, can alter the molecule's reactivity and photophysical properties.
A computational study on this compound would likely explore how its key electronic parameters vary across a range of solvents with different polarities. The results would be compiled into a data table to illustrate these trends.
Table 1: Hypothetical Computational Data on Solvent Effects
| Solvent | Dielectric Constant | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Gas Phase | 1.0 | Value | Value | Value | Value |
| Toluene | 2.4 | Value | Value | Value | Value |
| Chloroform | 4.8 | Value | Value | Value | Value |
| Methanol | 32.7 | Value | Value | Value | Value |
| Water | 80.1 | Value | Value | Value | Value |
Note: This table is illustrative. The values would be determined from specific quantum chemical calculations (e.g., using DFT with a continuum solvent model).
Applications of 3 Bromo 6 Methyl 1h Pyrrolo 3,2 B Pyridine As a Versatile Synthetic Building Block
Precursor in the Synthesis of Complex Fused Heterocyclic Systems
The structural core of 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine serves as a foundation for the synthesis of more elaborate fused heterocyclic systems. bohrium.comias.ac.in The bromine atom at the 3-position is particularly amenable to substitution, enabling the extension of the heterocyclic framework through various carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.net
Polycyclic Aromatic Nitrogen Heterocycles (PANHs) are an important class of compounds with applications in materials science and medicinal chemistry. The synthesis of these complex structures can be achieved using building blocks like this compound. Through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the bromine atom can be replaced with various aryl or heteroaryl groups, leading to the formation of extended π-conjugated systems characteristic of PANHs. While direct examples for the 6-methyl derivative are not extensively documented, the reactivity of the parent 3-bromo-1H-pyrrolo[3,2-b]pyridine scaffold strongly supports this application. researchgate.net
A general representation of a Suzuki-Miyaura coupling reaction involving a bromo-pyrrolopyridine is depicted below:
A representative Suzuki-Miyaura coupling reaction where an aryl boronic acid is coupled with a bromo-pyrrolopyridine in the presence of a palladium catalyst and a base to form a more complex aryl-substituted pyrrolopyridine.Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful tool for the synthesis of novel heterocyclic systems. bohrium.com The this compound can serve as a substrate in such reactions. For instance, palladium-catalyzed annulation reactions can be employed to construct additional rings, leading to the formation of tetracyclic or even more complex polycyclic structures. researchgate.net The specific reaction conditions and coupling partners would determine the nature of the newly formed ring.
Intermediate in the Preparation of Advanced Organic Materials Precursors
The electronic properties of the pyrrolopyridine core make it an attractive component for advanced organic materials. This compound can serve as a key intermediate in the synthesis of precursors for these materials. bohrium.com
The development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), relies on molecules with extended π-conjugated systems. The this compound scaffold can be elaborated through cross-coupling reactions to create such systems. By introducing various aromatic and heteroaromatic units at the 3-position, the electronic properties of the resulting molecule can be fine-tuned. This modular approach allows for the systematic design and synthesis of new organic materials with tailored optical and electronic characteristics. The synthesis of a pyridazine-based epoxy resin precursor from biomass-derived aromatic N-heterocyclic compounds highlights the potential of such building blocks in creating high-performance polymers. nih.gov
Development of Novel Ligands for Catalysis
The pyrrolopyridine framework is also a valuable structural motif in the design of ligands for transition metal catalysis. The nitrogen atoms within the bicyclic system can act as coordination sites for metal ions. By functionalizing the this compound with other coordinating groups, novel multidentate ligands can be synthesized. nih.gov For example, a Suzuki coupling reaction could be used to introduce a phosphine (B1218219) or another nitrogen-containing heterocycle at the 3-position, creating a bidentate or tridentate ligand. These new ligands can then be used to prepare metal complexes with unique catalytic activities.
The table below summarizes the key applications and the types of reactions involved:
| Application Area | Key Reaction Types | Resulting Structures |
| Complex Fused Heterocycles | Suzuki-Miyaura Coupling, Annulation Reactions | Polycyclic Aromatic Nitrogen Heterocycles, Novel Ring Systems |
| Diversity-Oriented Synthesis | Suzuki, Stille, Buchwald-Hartwig Amination | Libraries of diverse small molecules |
| Advanced Organic Materials | Cross-coupling for π-system extension | Conjugated systems, π-extended architectures |
| Novel Ligands for Catalysis | Functionalization with coordinating groups | Multidentate ligands |
Synthesis of Metal-Organic Framework (MOF) Building Blocks
There is currently no publicly available scientific literature or patent documentation that describes the use of this compound as a ligand or building block for the synthesis of Metal-Organic Frameworks. While the general class of N-heterocyclic compounds and bromo-functionalized molecules are utilized in the construction of MOFs, the specific application of this compound has not been reported.
Applications in Organic Catalytic Processes
Similarly, information regarding the application of this compound in organic catalytic processes is not found in the available research. The bromine atom on the pyrrolopyridine scaffold suggests potential for its use in cross-coupling reactions, either as a substrate or as a precursor to an organometallic catalyst. However, no studies detailing such catalytic applications for this specific molecule have been identified. Research on related pyrrolopyridine derivatives primarily focuses on their biological and medicinal properties rather than catalytic functions. nih.govrsc.orgmdpi.com
Future Research Directions and Emerging Avenues for 3 Bromo 6 Methyl 1h Pyrrolo 3,2 B Pyridine
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of functionalized azaindoles has historically been a significant challenge for chemists, as classical indole (B1671886) synthesis methods are often not directly applicable. rsc.org Future research will likely focus on creating more efficient, cost-effective, and environmentally benign methods for producing 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine and its precursors.
Key areas for development include:
Green Chemistry Approaches: Current synthetic routes often rely on hazardous reagents and volatile organic solvents. Future methods could incorporate green chemistry principles, such as using water as a solvent, employing microwave-assisted synthesis to reduce reaction times and energy consumption, and utilizing recyclable catalysts. rsc.orgnih.govconicet.gov.ar For instance, developing a one-pot, multi-component reaction in an aqueous medium would represent a significant advancement in sustainability. nih.gov
Catalytic Bromination: Traditional bromination methods can be harsh and lack selectivity. researchgate.net Research into milder and more regioselective bromination techniques is a promising avenue. A notable development in this area is the use of copper(II) bromide, which allows for the efficient 3-bromination of azaindole systems under mild conditions at room temperature. researchgate.net Another advanced approach is the use of enzymatic halogenation, which offers excellent catalyst-controlled selectivity and operates under environmentally benign aqueous conditions. frontiersin.org Applying a thermostable halogenase enzyme could provide a highly specific and sustainable route to the target compound. frontiersin.org
| Current Approach | Potential Future Direction | Key Advantages | Relevant Research |
| Multi-step synthesis with protecting groups | One-pot or protecting-group-free synthesis | Increased step economy, reduced waste, lower cost | organic-chemistry.org |
| Use of harsh brominating agents (e.g., Br₂) | Catalytic bromination (e.g., CuBr₂) or enzymatic halogenation | Milder conditions, higher regioselectivity, improved safety | researchgate.netfrontiersin.org |
| Conventional heating in organic solvents | Microwave-assisted synthesis in green solvents (e.g., water, lactic acid) | Drastically reduced reaction times, lower energy use, recyclability | nih.govsemanticscholar.org |
Exploration of Novel Reactivity Profiles and Unconventional Transformations
The bromine atom at the C3 position of this compound serves as a versatile synthetic handle, enabling a wide range of post-synthesis modifications. Future research will undoubtedly focus on exploring and expanding the repertoire of reactions at this position.
Advanced Cross-Coupling Reactions: While standard palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira are applicable to bromo-azaindoles, there is room to explore more advanced and diverse transformations. nih.gov This includes coupling with a broader range of partners to install novel functional groups that can modulate the molecule's physicochemical and biological properties. The development of methods for C-N cross-coupling, for example, would allow for the direct introduction of various amine-containing fragments. nih.gov
Halogen-Metal Exchange: The bromine atom can be readily swapped for a metal through halogen-metal exchange, creating a nucleophilic organometallic intermediate. This approach, particularly using magnesium-based reagents (like i-PrMgCl·LiCl), is highly effective for functionalizing azaindole scaffolds and allows for the introduction of a variety of electrophiles at the C3 position. nih.gov A protocol using a combination of i-PrMgCl and n-BuLi has been shown to be effective for bromoheterocycles even in the presence of acidic protons, which could be highly valuable for the N-H of the pyrrole (B145914) ring. nih.gov
Unconventional Transformations: Moving beyond traditional palladium catalysis, research into unconventional activation methods is a key future direction. This could include photoredox catalysis, which uses light to drive reactions under exceptionally mild conditions, or metal-free coupling reactions. mdpi.com Exploring such methods could uncover novel reactivity patterns and provide access to derivatives that are difficult to synthesize using conventional means. The study of unexpected transformations, such as those observed in other reactive bromo-cyclopropane systems, could also lead to serendipitous discoveries and new synthetic methodologies. researchgate.net
| Reaction Type | Potential Coupling Partner/Reagent | Purpose | Relevant Research |
| Suzuki Coupling | Aryl/Heteroaryl Boronic Acids/Esters | C-C bond formation to add aromatic diversity | organic-chemistry.orgnih.gov |
| Sonogashira Coupling | Terminal Alkynes | C-C bond formation to install linear fragments | nih.gov |
| Buchwald-Hartwig Amination | Primary/Secondary Amines | C-N bond formation for medicinal chemistry applications | mdpi.com |
| Halogen-Magnesium Exchange | i-PrMgCl·LiCl followed by an electrophile (E+) | Functionalization with various groups (e.g., aldehydes, ketones, silyl (B83357) groups) | nih.gov |
| Photoredox Catalysis | Various radical precursors | Accessing novel reaction pathways under mild conditions | mdpi.com |
Integration with Automation and High-Throughput Experimentation in Organic Synthesis
The fields of drug discovery and process development are increasingly benefiting from automation and high-throughput experimentation (HTE), which enable the rapid screening and optimization of chemical reactions. nih.govresearchgate.net Applying these technologies to this compound could dramatically accelerate the discovery of new derivatives and their applications.
Rapid Reaction Optimization: HTE platforms allow chemists to perform hundreds of experiments in parallel in miniaturized formats (e.g., 96-well plates), consuming minimal material. nih.gov This is ideal for optimizing cross-coupling reactions on the this compound core by systematically screening vast arrays of catalysts, ligands, bases, and solvents to find the optimal conditions for yield and purity. researchgate.net
Automated Library Synthesis: Once optimal conditions are identified, automated synthesis platforms can be used to generate large libraries of derivatives. nih.govoxfordglobal.com By coupling this compound with a diverse set of building blocks (e.g., boronic acids), hundreds of unique analogues can be synthesized with minimal manual intervention. youtube.com This approach provides a wealth of compounds for biological screening, significantly accelerating the hit-to-lead process in drug discovery.
Data-Driven Discovery: A key advantage of HTE is the generation of large, structured datasets, including both successful and failed reactions. acs.org These information-rich datasets are crucial for training machine learning algorithms to predict reaction outcomes, which can guide future experimental design and uncover non-obvious structure-reactivity relationships. chemrxiv.org
| HTE Application | Objective | Key Technologies | Potential Impact |
| Condition Scouting | Identify optimal catalyst, ligand, base, and solvent for a specific cross-coupling reaction. | 96-well or 1536-well plates, liquid handling robotics, rapid analytics (UPLC-MS). | Faster development of robust synthetic routes; material sparing. |
| Library Generation | Synthesize hundreds of diverse analogues for structure-activity relationship (SAR) studies. | Automated synthesis platforms, integrated purification systems. | Accelerated hit-to-lead process in drug discovery. |
| Data Collection for ML | Create a comprehensive dataset of reaction outcomes (positive and negative). | Standardized experimental workflows, machine-readable data formats. | Enable predictive modeling to guide future synthesis and discover new reactivity. |
Advanced Computational Methodologies for Predictive Chemical Design
Computational chemistry provides powerful tools for designing novel molecules and predicting their properties before they are synthesized, saving significant time and resources. For a scaffold like this compound, these methods can guide the rational design of derivatives with enhanced biological activity.
Structure-Based Drug Design (SBDD): Since azaindoles are known kinase inhibitors, molecular docking can be used to predict how derivatives of this compound might bind to the active site of various protein targets. nih.govnih.gov By visualizing these interactions, chemists can design modifications that improve binding affinity and selectivity. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), can be used to build predictive models. nih.govingentaconnect.com After synthesizing a small, diverse set of derivatives and measuring their biological activity, a QSAR model can identify the key structural features that correlate with high potency. This model can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates. researchgate.netnih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how a ligand interacts with its protein target over time, offering deeper insights into the stability of the binding pose identified through docking. nih.gov Furthermore, methods like MM/PBSA can be used to calculate the binding free energy, providing a more accurate prediction of a compound's potency. researchgate.net
| Computational Method | Application for the Target Compound | Predicted Outcome | Relevant Research |
| Molecular Docking | Docking a virtual library of derivatives into a kinase active site. | Binding pose, key interactions (e.g., H-bonds), initial ranking of compounds. | mdpi.comnih.govresearchgate.net |
| 3D-QSAR (CoMFA/CoMSIA) | Building a model based on an initial set of synthesized analogues and their activities. | A predictive model to estimate the biological activity of new, unsynthesized designs. | nih.govingentaconnect.comresearchgate.net |
| Molecular Dynamics (MD) | Simulating the behavior of the top-ranked ligand-protein complexes. | Stability of binding, conformational changes, more accurate binding free energy. | nih.govresearchgate.netresearchgate.net |
Expansion into Supramolecular Chemistry and Nanomaterials as Scaffolds
The structural features of the 1H-pyrrolo[3,2-b]pyridine core—specifically its hydrogen bond donor (N-H) and acceptor (pyridine nitrogen) sites—make it an excellent candidate for applications beyond pharmaceuticals, in the fields of supramolecular chemistry and materials science.
Supramolecular Self-Assembly: The directed hydrogen bonds of the azaindole motif can be exploited to program the self-assembly of molecules into well-defined, higher-order structures. researchgate.net Future work could involve designing derivatives of this compound that form functional supramolecular polymers, gels, or liquid crystals. The bromine atom provides a convenient point for attaching other functional units to tune these self-assembly processes.
Metal-Organic Frameworks (MOFs): The pyridine (B92270) nitrogen atom is an excellent coordination site for metal ions. By functionalizing the core with an additional coordinating group (e.g., a carboxylic acid installed via the bromo-handle), this compound could serve as a novel organic linker for constructing nanoscale metal-organic frameworks (NMOFs). frontiersin.org Such materials are highly porous and have tunable properties, making them promising for applications in gas storage, catalysis, and drug delivery. frontiersin.orgmdpi.com
Organic Light-Emitting Diodes (OLEDs): 7-Azaindole-based ligands have already been investigated for their potential in coordination complexes used in OLEDs. researchgate.net The rigid, planar structure and tunable electronic properties of the pyrrolo[3,2-b]pyridine core suggest that its derivatives could be explored as new materials for optoelectronic applications.
| Emerging Field | Role of this compound | Potential Application | Relevant Research |
| Supramolecular Chemistry | As a tecton (building block) with specific H-bond donor/acceptor sites. | Creation of smart materials, functional gels, or sensors through self-assembly. | researchgate.net |
| Nanomaterials Science | As a functionalizable organic linker for NMOFs. | Porous materials for catalysis, gas separation, or targeted drug delivery. | mdpi.comnih.govnih.gov |
| Materials Chemistry | As a core scaffold for new organic electronic materials. | Development of novel host or emissive materials for OLEDs. | researchgate.net |
Q & A
Q. What are the standard synthetic routes for preparing 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine?
The synthesis typically involves bromination of a pyrrolo-pyridine precursor using agents like N-bromosuccinimide (NBS) under controlled conditions. Cyclization reactions with starting materials such as aminopyridine derivatives are employed to form the core structure. Key steps include regioselective bromination at the 3-position and methylation at the 6-position, requiring precise temperature and solvent optimization to avoid side reactions like over-bromination or ring degradation .
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL, SHELXS) is widely used for structure refinement, particularly for small molecules. Data collection involves high-resolution diffraction experiments, followed by iterative refinement to resolve atomic positions and thermal displacement parameters. Challenges include managing twinning or disorder in the crystal lattice .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : H and C NMR confirm substitution patterns (e.g., bromine at C3, methyl at C6).
- HRMS : Validates molecular weight and isotopic distribution.
- IR : Identifies functional groups (e.g., N-H stretches in the pyrrole ring).
- UV-Vis : Assesses electronic transitions influenced by the bromine substituent .
Advanced Research Questions
Q. How does the bromine substituent at C3 influence reactivity in cross-coupling reactions?
The bromine atom acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl, heteroaryl, or amine groups. Steric hindrance from the methyl group at C6 can slow reactivity at adjacent positions, requiring ligand optimization (e.g., XPhos for Pd-catalyzed reactions). Computational studies (DFT) predict electron-withdrawing effects of bromine, which polarize the ring and enhance electrophilic substitution at C5 .
Q. What contradictions exist in reported biological activities of pyrrolo-pyridine derivatives?
While some studies highlight kinase inhibition (e.g., FGFR1-3) for anticancer applications, others report low activity due to poor solubility or metabolic instability. For example, 3-chloro-6-nitro analogs show high activity, whereas 6-chloro derivatives exhibit minimal efficacy. These discrepancies necessitate structure-activity relationship (SAR) studies with systematic variation of substituents and in vivo pharmacokinetic profiling .
Q. How can computational methods aid in designing derivatives with improved target affinity?
- Molecular docking : Predicts binding modes to kinases (e.g., FGFR) by analyzing interactions between the bromine/methyl groups and hydrophobic pockets.
- MD simulations : Assesses stability of ligand-receptor complexes over time.
- QSAR models : Correlate electronic parameters (Hammett σ) with IC values to prioritize synthetic targets .
Q. What experimental design considerations are critical for evaluating metabolic stability?
- In vitro assays : Use liver microsomes (human/rodent) to measure half-life and identify metabolic hotspots (e.g., N-demethylation).
- Isotope labeling : C-labeled compounds track metabolite formation via LC-MS.
- CYP inhibition assays : Screen for interactions with cytochrome P450 enzymes to predict drug-drug interactions .
Methodological Challenges and Solutions
Q. How to resolve low yields in bromination reactions?
Common issues include competing side reactions (e.g., dibromination) or solvent incompatibility. Strategies:
- Use NBS in anhydrous DMF at 0–5°C to control reactivity.
- Add radical inhibitors (e.g., BHT) to suppress chain reactions.
- Monitor progress via TLC or in situ Raman spectroscopy .
Q. What strategies mitigate poor solubility in biological assays?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
